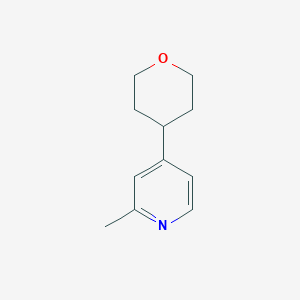

![molecular formula C17H16N4O2S B2356318 Benzo[d]thiazol-2-yl(3-((6-méthylpyridazin-3-yl)oxy)pyrrolidin-1-yl)méthanone CAS No. 2034581-13-8](/img/structure/B2356318.png)

Benzo[d]thiazol-2-yl(3-((6-méthylpyridazin-3-yl)oxy)pyrrolidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antituberculeuse

Benzo[d]thiazol-2-yl(3-((6-méthylpyridazin-3-yl)oxy)pyrrolidin-1-yl)méthanone: des dérivés ont été explorés comme agents antituberculeux potentiels . Les chercheurs ont synthétisé ces composés en utilisant diverses voies de synthèse, notamment le couplage diazo, la condensation de Knoevenagel, la réaction de Biginelli et l'irradiation micro-ondes. Des études in vitro et in vivo ont révélé leur activité inhibitrice contre Mycobacterium tuberculosis. Des études de docking moléculaire ont en outre exploré leurs interactions avec l'enzyme cible DprE1, dans le but d'améliorer l'efficacité antituberculeuse.

Agents antiparkinsoniens

Les chercheurs ont également exploré les dérivés de la 1-(benzo[d]thiazol-2-yl)-3-(aryl substitué)urée comme agents antiparkinsoniens potentiels. Ces composés ont été conçus et synthétisés pour améliorer les profils pharmacologiques liés à la catalepsie induite par l'halopéridol et au stress oxydatif chez la souris .

Dérivés de la benzamide

Une série de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino]benzamides et de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino]benzamides ont été synthétisés. Ces dérivés ont été obtenus par couplage de 2-amino benzothiazoles substitués avec de l'acide N-phényl anthranilique. Leurs applications potentielles méritent d'être approfondies .

Mécanisme D'action

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

The specific biochemical pathways affected by Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole derivatives have been found to have anti-tubercular activity , implying that they may affect pathways crucial for the survival and replication of M. tuberculosis.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone It is known that benzothiazole derivatives have been found to exhibit in vitro and in vivo activity , suggesting that they have suitable pharmacokinetic properties that allow them to reach their targets in the body and exert their effects.

Result of Action

The molecular and cellular effects of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound’s action results in the inhibition of growth or death of M. tuberculosis.

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-6-7-15(20-19-11)23-12-8-9-21(10-12)17(22)16-18-13-4-2-3-5-14(13)24-16/h2-7,12H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIDKXBCXLHEKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

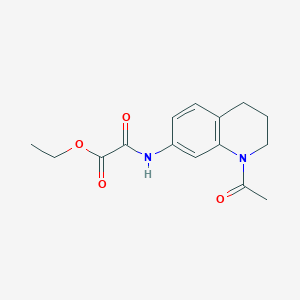

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)

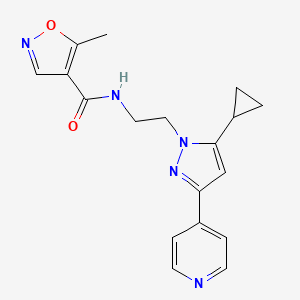

![(8Z)-8-methoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one](/img/structure/B2356241.png)

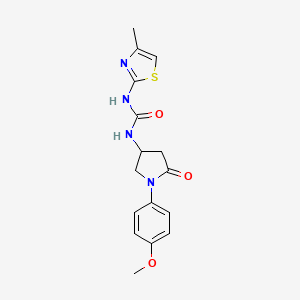

![N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2356243.png)

![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)

![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)

![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)